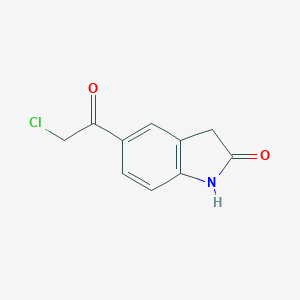

5-Chloroacetyloxindole

Übersicht

Beschreibung

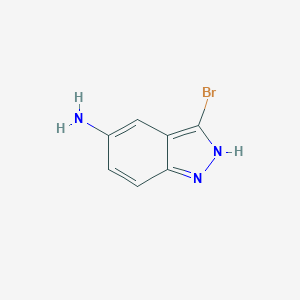

5-Chloroacetyloxindole is a chemical compound related to the indole family, which is a core structure for many natural and synthetic compounds with a wide range of biological activities. Although the provided papers do not directly discuss 5-Chloroacetyloxindole, they provide insights into similar compounds, such as 5-chloroindole and its derivatives, which can be used to infer some properties and reactions of 5-Chloroacetyloxindole .

Synthesis Analysis

The synthesis of related compounds such as 5-chloroindole has been achieved through halogen-halogen exchange reactions, starting from 5-bromoindole using cuprous chloride in a dipolar aprotic solvent . Another method involves chloroacetylation of 4-chloroaniline followed by a Friedel-Crafts reaction to produce 5-chloroindol-2(3H)-one . These methods suggest that similar strategies could potentially be applied to synthesize 5-Chloroacetyloxindole.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, complemented by DFT calculations . These techniques could be used to analyze the molecular structure of 5-Chloroacetyloxindole.

Chemical Reactions Analysis

The chemical behavior of indole derivatives in reactions can be complex. For example, 5-aminoindole and 5-chloroindole have been tested as corrosion inhibitors, showing that they can interact with metal surfaces without affecting the corrosion reaction mechanism . This suggests that 5-Chloroacetyloxindole may also participate in surface-related reactions without altering the fundamental process.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their functional groups. The assay and purity evaluation of 5-chlorooxindole, a compound similar to 5-Chloroacetyloxindole, were performed using liquid chromatography to ensure the absence of chemical analogs that could affect the potency and purity of pharmaceutical substances . This indicates the importance of analytical techniques in assessing the quality of such compounds.

Wissenschaftliche Forschungsanwendungen

-

Drug Development

- 5-Chloroacetyloxindole is used as a chemical compound in scientific research. It has diverse applications, such as drug development.

- In the process of drug development, 5-Chloroacetyloxindole serves as a precursor for the synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.

- The methods of application or experimental procedures in drug development involve complex chemical reactions and processes, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes are new drugs or medications that can be used to treat various health conditions .

-

Synthesis of Novel Materials

- 5-Chloroacetyloxindole is used in the synthesis of novel materials .

- It is used in the development of new synthetic strategies to form new chemical entities in a stereoselective manner . This is a significant objective in organic and medicinal chemistry .

- The methods of application involve complex chemical reactions and processes, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes are new materials with unique properties that can be used in various applications .

-

Proteomics Research

- 5-Chloroacetyloxindole is used in proteomics research .

- Proteomics involves the applications of technologies for the identification and quantification of overall proteins present in a cell, tissue, or an organism .

- The methods of application involve complex laboratory techniques and processes, including mass spectrometry and bioinformatics tools .

- The outcomes of these processes are a better understanding of the structure and functions of proteins, which can lead to the development of new therapeutic strategies .

-

Chemical Research

- 5-Chloroacetyloxindole is often used in chemical research due to its reactivity .

- It can act as a building block in the synthesis of various complex molecules .

- The methods of application involve various chemical reactions, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes can be new chemical compounds with potential applications in various fields .

-

Biochemical Research

- 5-Chloroacetyloxindole is also used in biochemical research .

- It can be used in the study of protein interactions and functions .

- The methods of application involve various biochemical assays and techniques, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes can be a better understanding of biological processes and potential applications in biotechnology .

-

Material Science

- 5-Chloroacetyloxindole can be used in material science for the development of new materials .

- It can be used in the synthesis of polymers and other materials with unique properties .

- The methods of application involve various synthesis techniques, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes can be new materials with potential applications in various industries .

-

Pharmaceutical Research

- 5-Chloroacetyloxindole is often used in pharmaceutical research .

- It can be used in the development of new drugs and therapeutic agents .

- The methods of application involve various pharmaceutical research techniques, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes can be new drugs with potential therapeutic applications .

-

Chemical Biology

- 5-Chloroacetyloxindole can be used in chemical biology research .

- It can be used in the study of biological systems using the principles and techniques of chemistry .

- The methods of application involve various chemical biology techniques, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes can be a better understanding of biological systems and potential applications in biotechnology .

-

Environmental Science

- 5-Chloroacetyloxindole can be used in environmental science for the study of pollutants and their impact on the environment .

- It can be used in the synthesis of tracer compounds for environmental monitoring .

- The methods of application involve various environmental science techniques, which are usually carried out in controlled laboratory settings .

- The outcomes of these processes can be a better understanding of environmental processes and potential applications in environmental monitoring .

Safety And Hazards

5-Chloroacetyloxindole may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs . Contaminated clothing should be removed and washed before reuse .

Eigenschaften

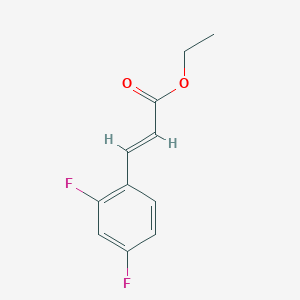

IUPAC Name |

5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJWBEAGVWVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366179 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroacetyloxindole | |

CAS RN |

65435-04-3 | |

| Record name | 5-Chloroacetyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)